4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

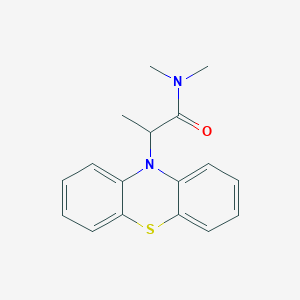

4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) (CMF-CMP) is a novel nucleoside analog that has been developed for use in the synthesis of fluorinated DNA and RNA. This compound has been studied for its potential use in a variety of therapeutic and research applications. CMF-CMP has a unique structure that allows it to interact with the DNA and RNA strands in a manner that is not possible with other nucleoside analogs.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for '4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate)' involves the protection of the hydroxyl groups on the ribose ring, followed by the introduction of the chloromethyl group at the 4-position of the cytidine base. The 2'-fluoro group is then introduced, followed by the esterification of the 3' and 5' hydroxyl groups with 2-methylpropanoic acid.

Starting Materials

Cytidine, 2-methylpropanoic acid, Thionyl chloride, Methanol, Triethylamine, 2-fluoro-2'-deoxyuridine, Chloromethyl methyl ether, Dimethylformamide, Diisopropylethylamine, N,N'-Dicyclohexylcarbodiimide, 4-dimethylaminopyridine

Reaction

Protection of the 3' and 5' hydroxyl groups on cytidine with 2-methylpropanoic anhydride and diisopropylethylamine, Introduction of the chloromethyl group at the 4-position of the cytidine base using chloromethyl methyl ether and triethylamine, Deprotection of the 2'-hydroxyl group using thionyl chloride and methanol, Introduction of the 2-fluoro group using 2-fluoro-2'-deoxyuridine and dimethylformamide, Esterification of the 3' and 5' hydroxyl groups with 2-methylpropanoic acid using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine, Purification of the final product

Mechanism Of Action

The mechanism of action of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) is not fully understood. It is believed that the fluorine atom in 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) interacts with the DNA and RNA strands in a manner that is not possible with other nucleoside analogs. This interaction is thought to increase the affinity of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) for the strands, allowing it to bind more tightly.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) have not been extensively studied. However, it has been shown to have some anti-viral activity in vitro. It has also been shown to have some anti-tumor activity in vitro.

Advantages And Limitations For Lab Experiments

The main advantage of using 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) in lab experiments is that it allows for the study of the effects of fluorination on DNA and RNA. Additionally, 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has a unique structure that allows it to interact with the DNA and RNA strands in a manner that is not possible with other nucleoside analogs.

The main limitation of using 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) in lab experiments is that it is not as readily available as other nucleoside analogs. Additionally, the mechanism of action of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) is not fully understood, making it difficult to predict its effects in different contexts.

Future Directions

There are a number of potential future directions for the use of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate). These include the development of novel therapeutic applications, such as the use of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) as an anti-cancer or anti-viral agent. Additionally, 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) could be used to study the effects of fluorination on the binding of small molecules to DNA and RNA, as well as the effects of fluorination on the activity of enzymes involved in nucleic acid metabolism. Finally, 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) could be used to study the effects of fluorination on the structure and function of DNA and RNA.

Scientific Research Applications

4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has been studied for its potential use in a variety of scientific research applications. It has been used as a tool for the study of DNA and RNA structure and function. 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has also been used to study the effects of fluorination on DNA and RNA, as well as the effects of fluorination on the activity of enzymes involved in nucleic acid metabolism. 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has also been used to study the effects of fluorination on the binding of small molecules to DNA and RNA.

properties

CAS RN |

1445383-02-3 |

|---|---|

Product Name |

4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) |

Molecular Formula |

C₁₈H₂₅ClFN₃O₆ |

Molecular Weight |

433.86 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)